Product packaging for Pentetate calcium trisodium(Cat. No.:CAS No. 17034-67-2)

Pentetate calcium trisodium

Cat. No.: B100285
CAS No.: 17034-67-2
M. Wt: 500.38 g/mol
InChI Key: AYFCVLSUPGCQKD-UHFFFAOYSA-L
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Description

Definition and Nomenclature in Research Contexts

Pentetate calcium trisodium (B8492382) is the trisodium calcium salt of diethylenetriaminepentaacetic acid (DTPA). drugs.comnih.gov In research settings, it is commonly referred to as Ca-DTPA. rxlist.com The compound is a chelating agent, meaning it can form multiple stable coordinate bonds with metal ions, effectively sequestering them. nih.govpatsnap.com This property is central to its research applications.

The molecular formula for pentetate calcium trisodium is Na₃CaC₁₄H₁₈N₃O₁₀, and it has a molecular weight of approximately 497.4 Daltons. drugs.comrxlist.com Its structure consists of a diethylenetriamine (B155796) backbone with five carboxymethyl groups that can bind to metal ions. wikipedia.org

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate
Molecular Formula C₁₄H₁₈CaN₃Na₃O₁₀
Molecular Weight 497.35 g/mol

Historical Development of Diethylenetriaminepentaacetic Acid and its Calcium Salt for Research Applications

The parent compound, diethylenetriaminepentaacetic acid (DTPA), was first synthesized in 1954. mhmedical.com Research into its properties as a chelating agent quickly followed. Scientists discovered its high affinity for various metal ions, which led to investigations into its potential applications. mhmedical.comunc.edu

A significant milestone in its development for research and therapeutic use was the creation of its calcium and zinc salts. Researchers found that administering DTPA as a calcium or zinc salt helped to prevent the depletion of these essential minerals from the body during chelation. wikipedia.org The U.S. Food and Drug Administration (FDA) approved this compound (Ca-DTPA) and pentetate zinc trisodium (Zn-DTPA) on August 9, 2004, for the treatment of internal contamination with certain transuranic elements. wikipedia.org This approval was based on extensive research demonstrating its efficacy in enhancing the elimination of these radioactive materials. patsnap.commhmedical.com

Scope and Significance in Chemical and Biological Research

The primary significance of this compound in research lies in its ability to bind strongly to heavy metals and radionuclides. patsnap.com This has made it an invaluable tool in the study of decorporation, the process of removing radioactive materials from the body. irpa.net Research has extensively focused on its effectiveness in chelating plutonium, americium, and curium. rxlist.compatsnap.com

Beyond radionuclide decorporation, the chelating properties of DTPA and its salts are utilized in various other research areas. For instance, derivatives of DTPA are used to chelate gadolinium to create contrast agents for Magnetic Resonance Imaging (MRI), aiding in the visualization of tissues and organs. wikipedia.orgscience.gov

In biological research, Ca-DTPA is used to study the role of metal ions in biological systems. By selectively removing specific metal ions, researchers can investigate the function of these ions in enzymatic reactions and other cellular processes. heyl-berlin.de For example, studies have explored its impact on metalloenzymes. heyl-berlin.de Recent research has also investigated the potential of Ca-DTPA in the decorporation of other heavy metals, such as cobalt. ajsuccr.org A 2022 study demonstrated that Ca-DTPA could prevent intracellular cobalt deposition in peripheral blood mononuclear cells. ajsuccr.org

Furthermore, research has been conducted to understand the pharmacokinetics and biodistribution of Ca-DTPA itself. Studies in animal models have been crucial in determining its efficacy and in the development of different administration routes. unc.edu These fundamental research findings underpin its applications in various scientific fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21CaN3Na3O10+3 B100285 Pentetate calcium trisodium CAS No. 17034-67-2

Properties

CAS No.

17034-67-2

Molecular Formula

C14H21CaN3Na3O10+3

Molecular Weight

500.38 g/mol

IUPAC Name

calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)azaniumyl]ethyl]azaniumyl]acetate

InChI

InChI=1S/C14H23N3O10.Ca.3Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;/q;+2;3*+1/p-2

InChI Key

AYFCVLSUPGCQKD-UHFFFAOYSA-L

SMILES

C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC[NH+](CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Ca+2]

Canonical SMILES

C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC[NH+](CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Ca+2]

Other CAS No.

12111-24-9

Synonyms

Ca-DTPA
CaDTPA
calcium trisodium pentetate
CaNa-DTPA
DETAPAC
Diethylenetriamine Pentaacetic Acid
DTPA
Indium DTPA
Indium-DTPA
Mn-Dtpa
Pentaacetic Acid, Diethylenetriamine
Pentacin
Pentacine
Pentaind
Pentetate Calcium Trisodium
Pentetate Zinc Trisodium
Pentetate, Calcium Trisodium
Pentetates
Pentetic Acid
Penthanil
Sn-DTPA
Zinc DTPA
Zinc-DTPA

Origin of Product

United States

Coordination Chemistry and Chelation Mechanisms of Pentetate Calcium Trisodium

Ligand Structure and Metal Binding Site Characterization

Pentetate calcium trisodium (B8492382) is the trisodium calcium salt of diethylenetriaminepentaacetic acid (DTPA). nih.govmedkoo.com The DTPA molecule possesses a diethylenetriamine (B155796) backbone to which five carboxymethyl groups are attached. wikipedia.org This structure provides multiple binding sites for metal ions. The conjugate base of DTPA, the penta-anion DTPA^5-, is a potentially octadentate ligand, meaning it can form up to eight coordination bonds with a single metal ion. wikipedia.orgdrugbank.com The binding sites include the three nitrogen atoms of the diethylenetriamine backbone and the oxygen atoms of the five carboxylate groups. researchgate.netbiomers.netpatsnap.com This arrangement allows the DTPA molecule to effectively wrap around a metal ion, forming a highly stable chelate complex. biomers.netpatsnap.com Spectrometric studies, including infrared and 13C NMR spectroscopy, have confirmed that both nitrogen and oxygen atoms serve as the coordination sites for metal complexation. researchgate.net

Principles of Metal Ion Exchange and Complex Formation by Pentetate Calcium Trisodium

The primary mechanism of action for this compound involves the exchange of its calcium ion for another metal ion that has a higher binding affinity for the DTPA ligand. heyl-berlin.deca-dtpa.comfda.gov This process is driven by the relative stability constants of the metal-DTPA complexes. mhmedical.com When this compound is introduced into a system containing metal ions with a greater binding capacity for DTPA, the calcium ion is displaced, and a new, more stable metal-DTPA complex is formed. heyl-berlin.denih.govdrugs.comqeios.comqeios.com This newly formed complex is typically water-soluble, which facilitates its removal from the system. heyl-berlin.deontosight.aimhmedical.com The effectiveness of this exchange is highest when the target metal ions are still circulating and readily available for chelation. rxlist.com

Stoichiometric Relationships in Metal-Pentetate Calcium Trisodium Complexation

The stoichiometry of metal-DTPA complexes, which describes the ratio of metal ions to ligand molecules, can vary. While 1:1 metal-to-ligand complexes are common, other stoichiometries have also been observed. researchgate.netpublish.csiro.au For instance, studies have identified the formation of not only 1:1 (MZ^3-) complexes but also protonated species (MHZ^2-) in acidic solutions and binuclear complexes (M2Z) when the metal is in excess. researchgate.net Capillary electrophoresis has been instrumental in identifying different complex stoichiometries, revealing not only 1:1 and 1:2 nickel-to-DTPA ratios but also a previously unreported 3:2 complex. publish.csiro.au The formation of these various complexes is influenced by factors such as the concentration of reactants and the pH of the solution. tandfonline.com

Chelate Stability and Kinetic Lability of Metal-Pentetate Calcium Trisodium Complexes

The stability and kinetic properties of the metal chelates formed by this compound are crucial to its function.

Factors Influencing Complex Stability: pH Effects and Competing Ion Interactions

The stability of metal-DTPA complexes is significantly influenced by the pH of the solution. The effectiveness of DTPA as a chelating agent generally increases with pH. nih.gov For instance, the stability of iron-DTPA chelates is pH-dependent, with a decrease in stability observed at lower pH values. ufl.edu At a pH of 7.5, the stability of Fe-DTPA is reduced by half. ufl.edu Conversely, for some applications, reducing the pH to a neutral level can enhance the chelating power of DTPA for certain ions like iron sulfide. researchgate.net The presence of competing ions also plays a critical role. Metal ions with high stability constants for DTPA can displace other metals from the chelate. beloit.edu For example, the presence of calcium ions can affect the chelation of iron by DTPA, a factor that is also influenced by the partial pressure of carbon dioxide. tandfonline.com

Determination and Comparative Analysis of Stability Constants with Diverse Metal Cations

The stability constant (log K) is a quantitative measure of the affinity between a chelating agent and a metal ion, with a higher value indicating a more stable complex. nih.gov The stability constants for DTPA with various metal ions are generally about 100 times greater than those for EDTA, another common chelating agent. wikipedia.org These constants have been determined for a wide range of metal cations.

Below is an interactive table of the logarithmic stability constants (log K) for DTPA with several metal ions.

Metal IonLog K
Fe³⁺28.6
Pu⁴⁺29.5
Am³⁺22.9
Cm³⁺23.1
Cu²⁺21.5
Pb²⁺18.8
Zn²⁺18.4
Cd²⁺19.0
Ni²⁺20.3
Mn²⁺15.6
Ca²⁺10.9
Mg²⁺9.3
Note: These values are approximate and can vary with experimental conditions.

The high stability constants of DTPA with trivalent and heavy metal ions underscore its effectiveness in sequestering these ions from biological systems and other environments. researchgate.netonepetro.org

Dissociation Kinetics of this compound Metal Chelates

The rate at which a metal-DTPA complex dissociates (its kinetic lability) is another important factor. While the complexes are thermodynamically stable, their dissociation can be influenced by factors such as acid catalysis. Research on the complexation of Gd(III) with DTPA has shown dual-exponential kinetics, suggesting the presence of multiple complex species with different dissociation rates. osti.gov The proposed mechanism for DTPA complexation with some metal-dye complexes involves a rate-limiting, acid-catalyzed loss of the initial ligand, followed by the rapid binding of the DTPA ligand. osti.gov The kinetic inertness of these complexes is a desirable property for many of its applications, ensuring that the chelated metal remains sequestered. rsc.org

Comparative Chelation Studies of this compound with Related Chelating Agents

Comparative studies of this compound with other chelating agents, such as ethylenediaminetetraacetic acid (EDTA) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), provide valuable insights into its relative efficacy and suitability for specific applications. These studies often focus on aspects like the stability of the metal complexes, selectivity for different metal ions, and performance under varying pH conditions.

In general, the stability of metal complexes with these chelating agents increases in the order of EDTA < DTPA < DOTA. akjournals.com This trend is consistent with their thermodynamic stability constants for most metal ions. akjournals.com The higher stability of DTPA complexes compared to EDTA is a significant advantage in many applications. richardsemelka.com For instance, the thermodynamic stability of the gadolinium-DTPA complex is approximately 300,000 times greater than that of the gadolinium-EDTA complex. richardsemelka.com This superior stability means that DTPA is less likely to release the chelated metal ion back into the biological system. richardsemelka.com

The effectiveness of these chelating agents is also pH-dependent. DTPA is known to be a more effective chelator than EDTA at higher pH values. cuttingedgesolutions.comresearchgate.net While EDTA-chelated iron is most effective in a pH range of 4.0 to 6.5, DTPA remains effective up to a pH of 7.5. cuttingedgesolutions.com This makes DTPA a more suitable option for applications in neutral to slightly alkaline environments. cuttingedgesolutions.com

Studies comparing the removal of heavy metals from contaminated soil have also highlighted the differences between these chelators. In one study, DTPA was found to be more effective than EDTA in removing cadmium from the soil. scispace.com

While DTPA demonstrates superior stability over EDTA, DOTA forms even more stable lanthanide complexes than DTPA. akjournals.com However, the process of labeling with DOTA can be more challenging, often requiring more stringent conditions. nih.gov

The following table summarizes the comparative stability of metal complexes with EDTA, DTPA, and DOTA.

Chelating AgentRelative Stability of Metal ComplexespH Effectiveness
EDTA Lower stability compared to DTPA and DOTA. akjournals.comOptimal in acidic to neutral pH (4.0-6.5). cuttingedgesolutions.com
Pentetate (DTPA) Higher stability than EDTA, lower than DOTA. akjournals.comEffective in a wider pH range, up to 7.5. cuttingedgesolutions.com
DOTA Generally the highest stability among the three. akjournals.comForms highly stable complexes across a broad pH range.

The following table provides the logarithmic stability constants (log K) for various metal ions with DTPA.

Metal Ionlog K (DTPA)
Ba²⁺8.87 researchgate.net
Ca²⁺10.35 researchgate.net
Cd²⁺-
Cu²⁺-
Fe³⁺-
Gd³⁺-
Hg²⁺-
Mg²⁺9.03 researchgate.net
Mn²⁺-
Pb²⁺-
Zn²⁺-

Synthesis and Derivatization Methodologies for Pentetate Calcium Trisodium

Chemical Synthesis Pathways of Diethylenetriaminepentaacetic Acid Precursors

The foundation of Pentetate Calcium Trisodium (B8492382) is its parent molecule, Diethylenetriaminepentaacetic Acid (DTPA). The industrial production of DTPA, a critical precursor, is primarily achieved through two established methods: the chloroacetic acid method and the sodium cyanide method. google.com

The sodium cyanide method , also known as the Strecker synthesis, utilizes diethylenetriamine (B155796), formaldehyde, and sodium cyanide as the primary raw materials. google.comgoogle.com This pathway is noted for its lower cost and the absence of salt byproducts, leading to a higher quality product. google.com However, the use of highly toxic cyanide as a reactant imposes strict handling and management protocols. google.com

A comparison of these two primary synthesis pathways for the DTPA precursor is detailed below.

FeatureChloroacetic Acid MethodSodium Cyanide Method
Primary Reactants Diethylenetriamine, Chloroacetic Acid, Sodium Hydroxide (B78521) google.comnih.govDiethylenetriamine, Formaldehyde, Sodium Cyanide google.comgoogle.com
Advantages Simpler process technology google.comHigher product quality, no salt byproduct google.com
Disadvantages Generation of sodium chloride byproduct, lower yields (often <80%), requires extensive purification google.compatsnap.comUse of highly toxic raw materials (cyanide) google.com

Calcium Salt Formation and Advanced Purification Techniques for Research-Grade Material

The conversion of DTPA into Pentetate Calcium Trisodium (Ca-DTPA) is a precise process involving acid-base chemistry. The synthesis is achieved by reacting pentetic acid (DTPA) with calcium carbonate and sodium hydroxide in water for injection. fda.govnih.gov The pH of the resulting solution is carefully adjusted to a range of 7.3 to 8.3 using sodium hydroxide to ensure the formation of the correct trisodium calcium salt. fda.govnih.gov

Achieving research-grade purity requires advanced purification techniques to remove byproducts and unreacted materials from the initial synthesis of the DTPA precursor. The purification process for DTPA often involves:

Acidification: The pH of the crude reaction mixture is adjusted to between 1.5 and 1.7 using a strong acid like hydrochloric acid. google.compatsnap.com This causes the DTPA to precipitate out of the solution.

Filtration and Washing: The precipitated DTPA is isolated via suction filtration and washed, often with ice water, to remove soluble impurities. google.com

Recrystallization: For higher purity, the DTPA can be further refined. One method involves reacting the purified DTPA with an alkali solution and then inducing crystallization by adding a solvent like ethanol, followed by filtration and drying. google.com

These steps are crucial for producing a high-purity DTPA precursor, which is essential for its subsequent conversion into research-grade this compound suitable for sensitive scientific studies.

Rational Design and Synthesis of this compound Derivatives for Enhanced Research Applications

To broaden the scope of its application in research, the basic DTPA structure is often modified through rational design. These modifications aim to alter its physicochemical properties, such as bioavailability, or to introduce functional groups that allow it to be attached to other molecules for targeted applications. sioc-journal.cn

Prodrug Design and Synthesis for Modified Ligand Bioavailability Studies

A significant limitation of DTPA for certain research applications is its hydrophilic nature, which leads to very poor oral absorption. nih.gov To overcome this, prodrug strategies are employed. A prominent example is the synthesis of the penta-ethyl ester of DTPA . nih.gov

The design rationale involves the esterification of the five carboxylic acid groups of DTPA. This conversion masks the polar carboxylates, rendering the molecule significantly more lipophilic (fat-soluble). nih.gov This increased lipophilicity is intended to improve its ability to cross biological membranes, such as the intestinal wall. nih.gov Once absorbed, it is anticipated that ubiquitous esterase enzymes in the body will hydrolyze the ester groups, releasing the active DTPA ligand. nih.govresearchgate.net

Research has demonstrated the potential of this approach. In vivo studies have shown that the penta-ethyl ester prodrug has significantly higher oral absorption compared to the parent DTPA molecule. nih.gov This strategy allows for the investigation of the effects of oral administration in research models, which is not feasible with the parent compound. nih.govnih.gov

CompoundKey Structural FeatureRationale for DesignResearch Application
This compound (Parent) Five free carboxylate groups (hydrophilic)N/ABaseline chelation studies
DTPA Penta-ethyl Ester (Prodrug) Five ethyl ester groups (lipophilic) nih.govTo increase lipophilicity and overcome permeability-limited absorption nih.govModified ligand bioavailability and oral delivery studies nih.govgoogle.com

Ligand Modifications for Targeted Metal Chelation Research

Beyond improving bioavailability, the DTPA ligand is frequently modified to enhance its metal chelation properties or to enable its conjugation to biomolecules for targeted delivery in research. These are often referred to as bifunctional chelating agents, as one part of the molecule binds the metal while the other links to a targeting vector. sioc-journal.cn

Notable examples of such rational design include:

CHX-A''-DTPA: This derivative incorporates a rigid 1,2-trans-cyclohexanediamine (CHX) backbone into the DTPA structure. acs.org This pre-organizes the donor atoms, leading to metal complexes with greater kinetic inertness (stability) compared to those formed with standard DTPA. acs.org This enhanced stability is crucial in research settings to prevent the premature release of the chelated metal ion in vivo. acs.org Derivatives of CHX-A''-DTPA have been synthesized with reactive groups like maleimide (B117702) or isothiocyanate, allowing them to be covalently linked to thiol or amine groups on targeting proteins, such as monoclonal antibodies. nih.gov

Diethylenetriaminepentahydroxamic Acid (DTPH): In this modification, the carboxylate groups of DTPA are replaced with hydroxamate functions. nih.gov This design is based on the known high affinity of hydroxamates for certain transition metals. The combination of the DTPA backbone with hydroxamate chelating groups is a rational approach aimed at creating ligands with higher stability constants for specific metal ions, which is beneficial for both diagnostic and therapeutic research applications. nih.gov

Site-Specific Conjugation Precursors: To attach DTPA to a specific site on a complex biomolecule like a peptide, specialized monoreactive DTPA precursors are synthesized. This often involves using protecting groups, such as the o-nitrobenzenesulfonyl (Ns) group, to temporarily block four of the five reactive carboxylic acid arms. nih.govkyoto-u.ac.jp This allows for a controlled, single-point attachment to the target molecule, which is essential for creating well-defined conjugates for molecular imaging research. nih.gov

DerivativeStructural ModificationDesign RationaleResearch Application
CHX-A''-DTPA Incorporation of a trans-cyclohexanediamine backbone acs.orgTo increase the kinetic inertness (stability) of the resulting metal complex acs.orgResearch on stable radiometal-labeled biomolecules for imaging or therapy nih.gov
DTPH Replacement of carboxylates with hydroxamate functions nih.govTo leverage the high affinity of hydroxamates for certain metals, aiming for higher stability complexes nih.govDevelopment of novel chelators for diagnostic and therapeutic metals nih.gov
Monoreactive DTPA Use of protecting groups (e.g., Ns) to allow single-point attachment nih.govkyoto-u.ac.jpTo achieve site-specific conjugation to biomolecules like peptides or antibodies nih.govSynthesis of well-defined imaging probes for nuclear medicine research nih.gov

Analytical Methodologies for Pentetate Calcium Trisodium and Its Metal Complexes in Research

Advanced Spectroscopic and Chromatographic Methods for Compound Characterization

The characterization of pentetate calcium trisodium (B8492382) relies on a combination of chromatographic and spectroscopic techniques to ensure identity and purity. High-performance liquid chromatography (HPLC) is a fundamental tool. nih.gov To overcome the challenge that chelating agents like DTPA lack a chromophore for standard UV detection, a common strategy involves the formation of metal complexes. nih.gov For instance, forming a complex with a transition metal ion such as iron (Fe³⁺) allows for sensitive UV detection. nih.gov

Ion-pairing reversed-phase HPLC is a particularly effective method. This technique can be optimized by adjusting the concentration of the ion-pairing reagent to enhance the retention and specificity for aminopolycarboxylic acids like DTPA. nih.gov Furthermore, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a high degree of accuracy and repeatability for the characterization and detection of DTPA, even in complex matrices. google.com These advanced methods are essential for the foundational characterization of the compound before its use in further research studies.

Quantitative Determination of Pentetate Calcium Trisodium in Biological Matrices for Research Studies

Accurately measuring the concentration of this compound in biological samples such as plasma and urine is vital for pharmacokinetic and pharmacodynamic studies. The inherent complexity of these biological matrices requires highly sensitive and specific analytical methods. nih.gov

Mass Spectrometry-Based Approaches for Ligand Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for the quantitative analysis of Ca-DTPA in biological samples. nih.govgoogle.com This technique provides excellent methodological characteristics for determining Ca-DTPA concentrations in fluids like rat plasma. google.com A validated LC-MS/MS method can establish a linear relationship between the concentration of Ca-DTPA and the peak area ratio over a specific range, for example, from 1 to 200 μg/mL. google.com

For such analyses, specific chromatographic conditions are established, including the use of a C18 analytical column and a mobile phase typically consisting of a mixture like methanol (B129727) and ammonium (B1175870) formate. google.comresearchgate.net The mass spectrometer is operated in a specific mode, such as negative-ion detection using an electrospray ionization (ESI) source, and quantitative analysis is performed using multiple reaction monitoring (MRM). google.com Research has demonstrated the feasibility and reliability of this approach for studying the disposition of Ca-DTPA in preclinical models. google.com

Below is a table summarizing the precision and accuracy of a reported LC-MS/MS method for quantifying Ca-DTPA in rat plasma. google.com

Added Concentration (μg/mL)Measured Concentration (μg/mL)Within-Day Precision (%)Day-to-Day Precision (%)Relative Deviation (%)
2.02.010.010.51.0
18.017.95.66.1-0.6
180.0181.13.34.20.6

Determination of Metal-Pentetate Calcium Trisodium Complex Concentrations and Speciation

A primary function of Ca-DTPA in research is its ability to form stable complexes with heavy metals and radionuclides, facilitating their excretion. ajsuccr.org Therefore, analytical methods are required to measure the concentration and speciation of these metal-DTPA complexes.

Radiometric Assays for Chelate Formation and Metal Excretion Studies

In studies involving radioactive metals, radiometric assays are indispensable. These methods directly measure the radioactivity of samples to quantify the amount of radionuclide chelated and excreted. Techniques such as whole-body counting and bioassays of urine and fecal samples are used to establish a baseline of the internalized radionuclide and to measure the subsequent elimination following Ca-DTPA administration. nih.gov

Research has shown that after administration of Ca-DTPA, the rate of elimination of radionuclides like plutonium, americium, and curium in the urine increases significantly. irpa.net Analysis of urine samples is a key component of these studies, demonstrating the in-vivo formation of stable radionuclide-DTPA chelates that are then rapidly excreted. irpa.net For instance, studies in rats contaminated with cerium-141 (B85116) have utilized radiometric analysis of organs and excreta to evaluate the age-related efficiency of Ca-DTPA therapy. researchgate.net

Spectrometric Techniques for Metal Ion Analysis in Research Samples

For non-radioactive metals, or to complement radiometric data, highly sensitive spectrometric techniques are employed. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful tool for detecting and quantifying trace amounts of metal ions in various biological samples with high precision and accuracy. nih.govnih.gov

ICP-MS has been successfully used in research to determine the concentration of metals like gadolinium in urine and tissues after the administration of Ca-DTPA. nih.gov In one study, rats were treated with Ca-DTPA, and daily urine collections were analyzed by ICP-MS. The results showed a tenfold increase in the urinary excretion of gadolinium, demonstrating the mobilizing effect of the chelating agent. nih.gov Similarly, ICP-MS has been applied to detect lead concentrations in whole blood, femur, brain, and urine of mice to study the excretion effect of chelators like Ca-DTPA. researchgate.net This technique is crucial for understanding the efficacy of Ca-DTPA in enhancing the elimination of specific toxic metals. nih.govresearchgate.net

In Vitro Methodologies for Assessing Chelation Capacity and Metal Binding

In vitro assays are essential for the initial assessment of the chelation capacity and metal-binding properties of this compound before progressing to more complex in vivo studies. These methods allow for a controlled evaluation of the compound's efficacy and potential cytotoxicity. ajsuccr.org

One approach involves using fluorescent dyes to qualitatively analyze intracellular metal absorption and subsequent chelation. For example, the fluorescent dye Fura-2AM has been used to assess the ability of Ca-DTPA to mitigate intracellular cobalt deposition in human peripheral blood mononuclear cells (PBMCs). ajsuccr.org A significant decrease in the fluorescence ratio after Ca-DTPA treatment indicates effective chelation of the metal ion. ajsuccr.org

Cytotoxicity assays are also a critical component of in vitro assessment. The Trypan blue cell survival assay can be used to determine the effect of Ca-DTPA on cell viability. ajsuccr.org In one study, various concentrations of Ca-DTPA were incubated with PBMCs to identify a non-toxic concentration range for further chelation experiments. ajsuccr.org

The following table presents data from a study on the cytotoxicity of Ca-DTPA on PBMCs, showing the percentage of viable cells at different concentrations. ajsuccr.org

Ca-DTPA Concentration (mM)Mean Cell Viability (%)
1098
5097
10095
50082
100065
125051
150042
200023

Additionally, competitive binding assays in biological fluids like human serum or plasma can provide valuable data. researchgate.net Such studies help determine the chelation potential of DTPA in the presence of competing biological ligands. By establishing dose-response curves, researchers can calculate key parameters like the 90% maximal effective concentration (EC90), which represents the concentration of DTPA that maximizes metal chelation. researchgate.net These in vitro methodologies provide a foundational understanding of the efficacy and safety profile of Ca-DTPA as a chelating agent.

Fluorescent Dye-Based Assays for Intracellular Metal Chelation Research

Fluorescent dyes are invaluable tools for probing the intracellular environment and understanding the mechanisms of metal chelation. These assays are based on the principle that the fluorescence of certain dyes is altered upon binding to specific metal ions. This change in fluorescence can be measured to provide a qualitative and sometimes quantitative assessment of intracellular metal concentrations.

A notable example of a fluorescent dye used in this context is Fura-2-acetoxymethyl ester (Fura-2AM). ajsuccr.orgresearchgate.net Fura-2AM is a cell-permeant ratiometric fluorescent dye that is commonly used as a calcium indicator. researchgate.netbmglabtech.com However, its utility extends to the study of other metal ions, such as cobalt, due to their ability to quench the Fura-2AM fluorescent signal. ajsuccr.orgresearchgate.net

In a study investigating the decorporation of cobalt, researchers utilized Fura-2AM to assess intracellular cobalt absorption and its subsequent chelation by Ca-DTPA in human peripheral blood mononuclear cells (PBMCs). ajsuccr.org The principle behind this application is that Co2+ has a similar excitation spectrum to Ca2+ and is known to quench the fluorescence of Fura-2. ajsuccr.org An increase in the Fura-2AM fluorescence ratio (F340/F380) indicated an increase in intracellular cobalt, and a subsequent decrease in this ratio upon treatment with Ca-DTPA suggested successful chelation of the cobalt ions. ajsuccr.org This change in fluorescence intensity was monitored using a fluorometer and visualized through fluorescence microscopy. ajsuccr.orgresearchgate.net

It is important to note that while fluorescent probes are powerful, their signals can be influenced by various factors. For instance, some heavy metal cations can interfere with the signals of fluorescent Ca2+ probes like Fluo-3 and Fura-2 in free solution. nih.gov However, research has shown that these interferences may not significantly affect Ca2+ measurements in living cells, suggesting a protective role of the cellular environment. nih.gov

Other fluorescent probes, such as Calcein (CALG) and Coumarin-based (CALB) dyes, have also been employed in chelation research to assess labile iron pools. ashpublications.org These probes operate on the principle of fluorescence quenching upon binding to iron, which is then reversed by the addition of a chelator. ashpublications.org While not directly used with Ca-DTPA in the provided research, their application highlights the versatility of fluorescent dye-based assays in chelation studies.

Research Findings on Fluorescent Dye-Based Assays for Cobalt Chelation by Ca-DTPA

Cell TypeFluorescent DyeMetal Ion StudiedKey FindingsReference
Human Peripheral Blood Mononuclear Cells (PBMCs)Fura-2AMCobalt (Co2+)A significant increase in the Fura-2AM fluorescence ratio was observed after cobalt exposure, which was dose-dependently decreased by Ca-DTPA treatment, indicating successful extracellular chelation of cobalt. ajsuccr.org ajsuccr.org

Cellular Viability Assays in the Context of Chelation Research

One of the most common methods used in this context is the Trypan Blue dye exclusion assay . ajsuccr.orgresearchgate.net This assay is based on the principle that viable cells have intact cell membranes that exclude the blue dye, while non-viable cells with compromised membranes take up the dye and appear blue. ajsuccr.orgresearchgate.net In a study on the decorporation of cobalt by Ca-DTPA, the Trypan blue assay was used to determine the cytotoxicity of Ca-DTPA on lymphocytes. ajsuccr.org The findings showed that Ca-DTPA had no significant detrimental effect on cell viability at concentrations ranging from 10-100 mM. ajsuccr.org However, at concentrations above 100 mM, a dose-dependent decrease in cell viability was observed, indicating cytotoxicity at higher concentrations. ajsuccr.org

Another widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . researchgate.netabcam.comjapsonline.comnih.gov This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. abcam.comjapsonline.com In viable cells, mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase, reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. abcam.com The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically. abcam.comnih.gov Research has shown that in the context of chelation studies, the MTT assay can be used to assess the cytotoxicity of chelating agents and their complexes. researchgate.net For instance, a negligible decrease in cell viability was observed via the MTT test when cells were treated with certain concentrations of a DTPA-derivative. researchgate.net

It is important to recognize that while the MTT assay is a powerful tool, its results can be influenced by factors that alter cellular metabolism without necessarily causing cell death. abcam.com Therefore, it is often recommended to use it in conjunction with other assays that measure different aspects of cell health for a more comprehensive understanding. abcam.com

Research Findings on Cellular Viability Assays for this compound

Assay TypeCell LineKey FindingsReference
Trypan Blue Dye Exclusion AssayHuman Peripheral Blood Mononuclear Cells (PBMCs)No significant cytotoxicity was observed with Ca-DTPA concentrations of 10, 50, and 100 mM. Significant cytotoxicity was observed at concentrations of 500, 1000, 1250, 1500, and 2000 mM. ajsuccr.orgresearchgate.net ajsuccr.orgresearchgate.net
MTT AssayA549 and HEK cell linesA DTPA-derivative showed no substantial toxicity in these cell lines. researchgate.net researchgate.net

Molecular and Cellular Mechanisms of Pentetate Calcium Trisodium Action in Research Models

Distribution and Compartmentalization of Pentetate Calcium Trisodium (B8492382) in In Vitro and Ex Vivo Biological Systems

The efficacy of a chelating agent is fundamentally linked to its ability to reach the sites of metal deposition. The distribution and compartmentalization of pentetate calcium trisodium (Ca-DTPA) have been characterized in several experimental models.

Following parenteral administration in research studies, Ca-DTPA is rapidly distributed throughout the extracellular fluid space. fda.govdrugs.comnih.govfda.gov This distribution pattern is a direct consequence of its physicochemical properties; as a negatively charged molecule at physiological pH, its ability to cross cellular membranes is limited. ajsuccr.orgresearchgate.net Consequently, research has shown that no significant amount of Ca-DTPA penetrates into erythrocytes or other cells. fda.govdrugs.comnih.govfda.gov This predominantly extracellular localization means its primary sites of action are the blood plasma and interstitial fluids. nih.govunc.edu

Studies in animal models have not observed accumulation of Ca-DTPA in specific organs. fda.govdrugs.comnih.gov Furthermore, there is little to no binding of the chelating agent by the renal parenchyma, the functional tissue of the kidneys. fda.govdrugs.comnih.govresearchgate.net The volume of distribution for DTPA has been reported to be approximately 17 liters, which is consistent with its confinement to the extracellular fluid compartment. pharmacompass.com Its absorption after oral administration is known to be poor, with studies indicating a rate of about 5%. fda.govresearchgate.net

Distribution Characteristic Finding in Research Models Source Index
Primary Distribution Space Extracellular fluid fda.govdrugs.comnih.govfda.govnih.govunc.edu
Cellular Penetration Negligible fda.govdrugs.comnih.govfda.govajsuccr.orgresearchgate.net
Organ Accumulation Not observed fda.govdrugs.comnih.gov
Renal Parenchyma Binding Minimal to none fda.govdrugs.comnih.govresearchgate.net
Oral Absorption Poor (~5%) fda.govresearchgate.net
Volume of Distribution (Vd) ~17 Liters pharmacompass.com

Dynamics of Extracellular Chelation Processes

The principal mechanism of Ca-DTPA action involves the extracellular chelation of heavy metal ions. ajsuccr.orgresearchgate.net This process is governed by the principles of coordination chemistry and equilibrium dynamics.

Ca-DTPA functions through an ion exchange mechanism. It readily exchanges its loosely bound calcium ion for a metal ion that has a greater binding affinity for the DTPA ligand. fda.govdrugs.comrxlist.comqeios.comnih.govfda.gov This results in the formation of a highly stable, water-soluble metal-DTPA complex. irpa.net By sequestering the metal ion within this chelate structure, Ca-DTPA effectively masks the metal's original biochemical properties and prevents it from interacting with biological molecules. irpa.net

This chelation process is particularly effective for certain transuranic elements. In research models, Ca-DTPA has been shown to form stable complexes with plutonium, americium, and curium. fda.govrxlist.comqeios.comnih.govfda.govfederalregister.govmdpi.commedkoo.comfda.gov Once formed, these radioactive chelates are physiologically inert and are rapidly cleared from the body, primarily through glomerular filtration into the urine. fda.govdrugs.comunc.edurxlist.com

However, the efficacy of Ca-DTPA is not universal for all heavy metals. For instance, in animal studies, it forms less stable chelates with uranium and neptunium. fda.govdrugs.comnih.govpharmacompass.comrxlist.com This lower stability can lead to the disassociation of the complex and subsequent deposition of these elements in tissues, such as bone. fda.govdrugs.comrxlist.com Furthermore, Ca-DTPA does not bind to radioactive iodine. fda.govdrugs.comnih.govrxlist.com Recent in vitro studies on cobalt decorporation have demonstrated that Ca-DTPA can prevent the intracellular deposition of cobalt by chelating it in the extracellular medium. ajsuccr.org

Interactions of this compound with Endogenous Ligands and Biological Macromolecules

The DTPA ligand is not exclusively specific to toxic heavy metals. It also possesses a high affinity for certain essential endogenous trace metals. Studies in both animal and human models have shown that Ca-DTPA can bind to and facilitate the excretion of zinc (Zn), magnesium (Mg), and manganese (Mn). fda.govdrugs.comresearchgate.netrxlist.comfederalregister.gov This interaction can lead to a temporary depletion of these vital minerals. drugs.comrxlist.comfederalregister.gov In a rat model, Ca-DTPA infusion mobilized significant amounts of zinc. nih.gov

In contrast to its strong affinity for metal ions, Ca-DTPA itself shows minimal interaction with large biological macromolecules. There is little to no significant binding of the chelating agent to plasma proteins such as albumin, with one study reporting a bound fraction of only about 1%. fda.govnih.gov The competition for target metals occurs with endogenous ligands that normally bind these metals, including albumin, transferrin, and metallothionein. nih.gov Interestingly, research suggests that even when plutonium is present as Pu-transferrin complexes in the plasma, these complexes are not the primary source of plutonium for chelation by Ca-DTPA. allenpress.com While free Ca-DTPA has limited interaction with macromolecules, DTPA derivatives have been developed for covalent attachment to biological macromolecules like antibodies, creating targeted agents for diagnostic or therapeutic purposes. rsc.org

Metal Decorporation Kinetics at the Cellular and Subcellular Levels in Experimental Systems

The kinetics of metal decorporation by Ca-DTPA are characterized by rapid action and clearance, primarily reflecting its extracellular localization.

In experimental models, Ca-DTPA exhibits a short plasma half-life, typically between 20 and 60 minutes. fda.gov This is coupled with very rapid renal excretion; studies have shown that more than 99% of an injected dose is cleared via the urine within 24 hours. drugs.comrxlist.com This clearance is mediated by glomerular filtration, with no evidence of tubular excretion. fda.gov

While the primary mechanism is extracellular, some research has explored the possibility of an intracellular component to Ca-DTPA's action. Some modeling studies have hypothesized that the efficacy of delayed chelation therapy may stem from the chelation of plutonium that has already been internalized by cells. bioone.org This would require the chelating agent to cross the cell membrane, which is contrary to the general understanding of its properties. nih.govmdpi.com However, some research has suggested that a minor degree of internalization could significantly enhance the decorporation of plutonium. allenpress.com To this end, liposomal encapsulation of DTPA has been investigated as a means to improve its intracellular delivery. researchgate.netresearchgate.net

Conversely, a study focusing on cobalt decorporation in Peripheral Blood Mononuclear Cells (PBMC) provided evidence for a purely extracellular mechanism. The study found that pre-treatment with Ca-DTPA significantly prevented the intracellular accumulation of cobalt in a dose-dependent manner. ajsuccr.org

Parameter Ca-DTPA Concentration Decrease in Intracellular Cobalt (vs. Cobalt Control) Source Index
Intracellular Cobalt Chelation 40 mM5% ajsuccr.org
60 mM7% ajsuccr.org
80 mM12% ajsuccr.org
100 mM11% ajsuccr.org

This table presents data from an in vitro study on cobalt decorporation, showing a significant (P≤0.01) dose-dependent decrease in intracellular cobalt deposition after Ca-DTPA treatment.

In a rat study, the decorporation kinetics for different metals varied. While the Ca-DTPA-induced excretion of zinc returned to baseline levels within 24 hours, the enhanced excretion of gadolinium persisted for at least 72 hours. nih.gov This suggests that for some metals, Ca-DTPA can mobilize them from compartments with slower release kinetics. nih.gov

Elucidation of Metal Ion Speciation in the Presence of this compound

The effectiveness of Ca-DTPA is fundamentally determined by the chemical speciation of the metal ions in its presence. This refers to the distribution of a metal among its various possible chemical forms, in this case, the formation and stability of the metal-DTPA complex.

The core of Ca-DTPA's function is the formation of stable, soluble metal-DTPA chelates through the displacement of its calcium ion. fda.govqeios.comnih.govfda.govmedkoo.com The stability of this newly formed complex is paramount; it must be sufficiently robust to remain intact in the physiological environment until it is excreted. bioone.org The high stability of the Pu-DTPA and Am-DTPA complexes is the basis for the agent's utility in decorporating these radionuclides. allenpress.comallenpress.com For example, the stability constant for the americium-DTPA complex (AmIII-DTPA) is high, with a reported log β110 of 19.89. allenpress.com

Conversely, the lower stability of the uranium-DTPA and neptunium-DTPA complexes in vivo explains the limited efficacy of Ca-DTPA for these metals. fda.govdrugs.comnih.govrxlist.com The speciation of DTPA itself has been studied in various media. In complex solutions like biological fluids or seawater, DTPA can form complexes with a range of cations, including H+, Na+, Mg2+, and Ca2+. researchgate.net The formation of ternary complexes, involving the metal ion, DTPA, and an endogenous biological ligand, has also been proposed as a potential mechanism to explain some of the sustained effects of the chelator. iaea.org Ultimately, the speciation dictates which metals will be effectively sequestered and removed from the body.

Preclinical Research Applications and Efficacy Studies of this compound

This compound, a chelating agent, has been the subject of extensive preclinical research to determine its efficacy and mechanisms of action in promoting the decorporation of various radionuclides and metal contaminants. These studies, conducted in a range of animal models, have been crucial in establishing the scientific foundation for its use.

Future Directions and Emerging Research Avenues for Pentetate Calcium Trisodium

Investigation of Novel Delivery Systems and Formulation Strategies

The conventional intravenous administration of pentetate calcium trisodium (B8492382) presents challenges, particularly in scenarios requiring rapid, widespread distribution. rsc.org Consequently, a significant area of research focuses on developing novel delivery systems to improve its bioavailability and ease of use.

One promising approach involves the encapsulation of DTPA within liposomes. allenpress.comresearchgate.net These lipid-based nanoparticles can alter the biodistribution of the chelating agent, potentially increasing its concentration at target sites and enhancing the removal of contaminants. researchgate.net Research in rats has shown that liposomal DTPA, when administered promptly after plutonium contamination, significantly enhances the urinary excretion of the radionuclide compared to the non-liposomal form. allenpress.com Specifically, cumulative excreted activity over three days was notably higher in rats treated with liposomal DTPA formulations. allenpress.com Furthermore, liposomal encapsulation has been shown to be more effective than free DTPA when treatment is delayed, suggesting a sustained release mechanism that can mobilize plutonium already deposited in tissues. researchgate.net

Another avenue of exploration is the development of nanoparticle formulations. google.comgoogleapis.commeddocsonline.org Polymeric nanoparticles, such as those made from poly lactic-co-glycolic acid (PLGA), are being investigated for the extended release of DTPA, particularly for inhalation delivery in cases of lung contamination. meddocsonline.org These nanoparticles are biocompatible and have the potential to prolong the drug's release, reducing the need for frequent administrations. meddocsonline.org

Researchers are also investigating prodrugs of DTPA to improve its oral bioavailability. The penta-ethyl ester of DTPA is one such prodrug that has been designed for transdermal delivery. google.com

Delivery SystemKey Research Findings
Liposomes Enhanced urinary excretion of plutonium in rats compared to non-liposomal DTPA. allenpress.com More effective than free DTPA in delayed treatment scenarios. researchgate.net
Nanoparticles PLGA nanoparticles are being explored for extended-release inhalation delivery. meddocsonline.org
Prodrugs The penta-ethyl ester of DTPA has been developed for potential transdermal delivery. google.com

Exploration of Expanded Chelation Targets and Therapeutic Potentials Beyond Current Primary Research Focus

While pentetate calcium trisodium is primarily indicated for the treatment of internal contamination with transuranic elements like plutonium, americium, and curium, its chelating properties extend to other metals. patsnap.comnih.govmayoclinic.org This has led to research into its potential therapeutic applications for other forms of metal poisoning.

Studies have suggested the potential of DTPA for chelating cobalt. nih.govresearchgate.net Given the limited therapeutic options for cobalt toxicity, this represents a significant area of investigation. Research has also explored its use in treating iron overload and lead toxicity. mhmedical.commhmedical.com

Furthermore, there is emerging interest in the use of Ca-DTPA to mobilize gadolinium, a heavy metal used as a contrast agent in magnetic resonance imaging (MRI). Research in rats has shown that Ca-DTPA can induce the urinary excretion of gadolinium that has been deposited in brain tissue. fda.gov

Potential Chelation TargetResearch Focus
Cobalt Investigated as a potential treatment for cobalt poisoning. nih.govresearchgate.net
Iron Explored for the treatment of iron overload. mhmedical.commhmedical.com
Lead Investigated for the treatment of lead toxicity. mhmedical.commhmedical.com
Gadolinium Studied for its ability to mobilize and excrete gadolinium deposited in tissues after MRI contrast. fda.gov

Advanced Computational Chemistry Approaches for Rational Ligand Design and Optimization

Computational chemistry is playing an increasingly important role in the development of new and improved chelating agents. rsc.orgnih.gov Molecular dynamics simulations and other computational models are being used to understand the mechanisms of metal chelation by DTPA and to design novel ligands with enhanced properties. rsc.orgnih.govresearchgate.net

These computational approaches allow researchers to predict the binding affinities of different ligands for various metal ions, providing a rational basis for the design of new chelators. nih.gov By simulating the interactions between the chelator and the metal ion at the atomic level, scientists can optimize the structure of the ligand to improve its selectivity and stability. rsc.org

One study utilized computer simulations to investigate the speciation of plutonium in human blood plasma and to assess the efficacy of various chelating agents, including DTPA. nih.gov Another recent study used molecular dynamics to simulate the chelation mechanism of a modified DTPA compound on barium sulfate (B86663) scale, providing insights into its removal mechanism at the molecular level. rsc.org This type of research is crucial for developing the next generation of chelating agents with improved efficacy and reduced side effects.

Integration with Multi-Chelator Strategies and Combination Therapies in Research Paradigms

The combination of different chelating agents is a strategy being explored to enhance the removal of toxic metals. The most established multi-chelator strategy involving DTPA is the sequential use of this compound (Ca-DTPA) and pentetate zinc trisodium (Zn-DTPA). researchgate.net

Beyond this standard protocol, research is investigating the combination of Ca-DTPA with other types of chelators to target a wider range of metals or to improve efficacy. For instance, a patent has been filed for a metal chelator combination therapy for the treatment of cancer that includes Ca-DTPA along with other chelating agents like DMSA and DMPS. google.com The rationale behind such combinations is that different chelators may have varying affinities for different metals and may distribute differently within the body, leading to a more comprehensive chelation effect. patsnap.com

Applications in Environmental Remediation Research and Metal Sequestration

The strong chelating properties of this compound make it a candidate for environmental remediation applications, particularly for the removal of heavy metals from contaminated soil and water. mhmedical.commhmedical.com Research has explored the use of DTPA for the extraction of metals from soil, which could be a valuable tool in cleaning up industrial sites. mhmedical.commhmedical.com

In the field of phytoremediation, which uses plants to remove pollutants from the environment, DTPA can be used to increase the bioavailability of heavy metals in the soil, making them easier for plants to absorb. researchgate.net Additionally, DTPA and its derivatives have been investigated for their ability to remove barium sulfate scale, a common problem in industrial settings. rsc.org The ability of DTPA to form stable, water-soluble complexes with a variety of metals makes it a versatile tool for sequestering and removing these contaminants from the environment. researchgate.net

Environmental ApplicationMechanism of Action
Soil Remediation Extraction of heavy metals from contaminated soil. mhmedical.commhmedical.com
Phytoremediation Increases the bioavailability of heavy metals for plant uptake. researchgate.net
Industrial Cleaning Removal of barium sulfate scale. rsc.org

Q & A

Q. What is the mechanism of action of Ca-DTPA in chelating transuranium elements like plutonium, and how does its efficacy compare to Zn-DTPA in acute contamination scenarios?

Ca-DTPA acts as a radiomitigation chelator by exchanging its bound calcium ion for higher-affinity transuranium elements (e.g., plutonium, americium) to form stable complexes excreted via urine. Its efficacy is time-dependent: within the first 24 hours post-exposure, Ca-DTPA demonstrates ~10-fold higher urinary elimination rates of plutonium compared to Zn-DTPA in rodent models due to its stronger binding affinity for circulating contaminants . After 24 hours, Zn-DTPA is preferred for maintenance therapy to mitigate trace metal depletion risks .

Q. What are the critical parameters to monitor during Ca-DTPA therapy to assess efficacy and safety?

Researchers should track:

  • Efficacy : Radioactivity levels in urine, feces, and blood via whole-body counting or bioassays (e.g., gamma spectroscopy) to establish elimination curves .
  • Safety : Serum zinc, magnesium, and manganese levels (depletion risks), renal function (BUN, creatinine), electrolytes, and hematological parameters (CBC with differential) .
  • Adverse Events : Respiratory monitoring (e.g., asthma exacerbation post-inhalation) and signs of nephrotoxicity .

Q. Why is Ca-DTPA administered as a single initial dose, and what are the implications of prolonged use?

A single dose minimizes trace metal depletion (e.g., zinc, manganese), which escalates with repeated dosing. Prolonged Ca-DTPA use disrupts metalloenzyme function (e.g., δ-aminolevulinic acid dehydrase, critical for heme synthesis) and causes histopathological changes in organs like the kidneys and liver in preclinical models . Zn-DTPA is recommended for follow-up doses due to its lower affinity for endogenous metals .

Advanced Research Questions

Q. How can researchers design animal models to evaluate Ca-DTPA’s efficacy in internal contamination scenarios, and what are key methodological considerations?

  • Contamination Routes : Use aerosolized plutonium/americium in rodents to simulate inhalation exposure, followed by IV or inhaled Ca-DTPA administration .
  • Dose Optimization : Compare single vs. split dosing (e.g., 10–1,000 µmol/kg in rodents) to assess elimination kinetics and toxicity thresholds .
  • Endpoint Metrics : Quantify urinary/fecal radioactivity (gamma counters) and histopathological changes in organs post-therapy .

Q. How do contradictions in Ca-DTPA’s efficacy versus toxicity profiles influence clinical trial design?

While Ca-DTPA rapidly reduces radioactive burden, its trace metal depletion necessitates strict dosing limits. Trials must:

  • Restrict Ca-DTPA to a single initial dose (1 g IV in adults; 14 mg/kg in children).
  • Incorporate Zn-DTPA or zinc supplementation in extended protocols to balance efficacy and safety .
  • Use adaptive designs to monitor real-time metal levels and adjust mineral supplementation .

Q. What methodological challenges arise when studying Ca-DTPA’s teratogenic risks in preclinical models, and how can they be addressed?

  • Model Selection : Rodent and canine studies show dose-dependent teratogenicity (e.g., exencephaly, spina bifida) with repeated dosing (≥5 days). However, single-dose effects remain unstudied .
  • Dose Equivalency : Translate animal doses to human equivalents using body surface area (BSA). For example, 360 µmol/kg in mice ≈ 1 g human dose .
  • Endpoint Analysis : Include fetal mortality rates, gross malformations, and long-term developmental outcomes in contaminated pregnant models .

Q. What are the limitations of current pharmacokinetic models for Ca-DTPA, and how can they be refined?

Existing models rely on limited human data (e.g., two subjects in a 14C-DTPA study) showing rapid plasma clearance (t1/2 = 1.4–94.4 min) and >99% urinary excretion within 24 hours . Refinements should:

  • Incorporate population pharmacokinetics to account for renal impairment (Ca-DTPA is excreted via glomerular filtration).
  • Model inhalation bioavailability (~20% lung absorption) versus IV routes using compartmental analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.